Tartrazine

Beschreibung

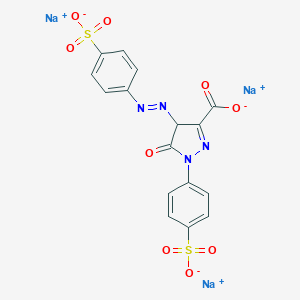

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMBCXLDXJUMFB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N4Na3O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34175-08-1 (parent), 74920-66-4 (barium salt), 84681-80-1 (barium salt (2:3)) |

Source

|

| Record name | Tartrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992), Water or Solvent Wet Solid, Dry Powder; NKRA, Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline] |

Source

|

| Record name | C.I. PIGMENT YELLOW 100 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20926 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Pigment Yellow 100 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tartrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L), In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C, In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Soluble in concentrated sulfuric acid |

Source

|

| Record name | C.I. PIGMENT YELLOW 100 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20926 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TARTRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright orange-yellow powder | |

CAS No. |

12225-21-7, 1934-21-0 |

Source

|

| Record name | C.I. PIGMENT YELLOW 100 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20926 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tartrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Yellow 100 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium 5-hydroxy-1-(4-sulphophenyl)-4-(4-sulphophenylazo)pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 572 °F (NTP, 1992) |

Source

|

| Record name | C.I. PIGMENT YELLOW 100 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20926 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of Tartrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tartrazine, a widely used synthetic yellow azo dye also known as FD&C Yellow No. 5. The document details the chemical pathway, experimental protocols, quantitative data, and analytical characterization methods relevant to researchers and professionals in drug development and chemical synthesis.

Introduction

Tartrazine, with the chemical formula C₁₆H₉N₄Na₃O₉S₂, is a water-soluble dye belonging to the pyrazolone (B3327878) class of colorants.[1] Its synthesis is a classic example of azo coupling, a reaction that forms the basis for a significant portion of the synthetic dye industry.[1] Understanding the synthesis pathway and the associated analytical methods is crucial for quality control, impurity profiling, and the development of new applications.

Synthesis Pathway of Tartrazine

The synthesis of Tartrazine is a two-step process that involves the diazotization of sulfanilic acid followed by an azo coupling reaction with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T).[1][2]

Step 1: Diazotization of Sulfanilic Acid

The first step is the conversion of the primary aromatic amine, sulfanilic acid, into a diazonium salt. This is achieved by reacting sulfanilic acid with sodium nitrite (B80452) in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3]

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that then reacts with an electron-rich coupling agent, in this case, Pyrazolone T.[1][2] The coupling reaction is an electrophilic aromatic substitution that typically occurs at the para position of the activated ring of the coupling agent.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of Tartrazine.

Synthesis of 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T)

The synthesis of the Pyrazolone T intermediate is a critical precursor step. One common method involves the condensation of phenylhydrazine-p-sulfonic acid with diethyl oxalacetate (B90230), followed by hydrolysis.[5]

Materials:

-

Phenylhydrazine-p-sulfonic acid

-

Diethyl oxalacetate

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

A solution of phenylhydrazine-p-sulfonic acid in ethanol is prepared.

-

Diethyl oxalacetate is added to the solution, and the mixture is refluxed.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The resulting ester is hydrolyzed by adding a solution of sodium hydroxide and heating the mixture.

-

The solution is then cooled and acidified with hydrochloric acid to precipitate the Pyrazolone T.

-

The precipitate is filtered, washed with cold water, and dried.

Synthesis of Tartrazine

Materials:

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite

-

Hydrochloric acid

-

4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (Pyrazolone T)

-

Sodium hydroxide

-

Sodium chloride

Procedure:

Part A: Diazotization of Sulfanilic Acid [3]

-

In a 250 mL beaker, dissolve 5.5 g of sulfanilic acid in 65 mL of a 2.5% sodium carbonate solution by gentle warming.

-

Cool the solution to room temperature and then add 2.5 g of sodium nitrite, stirring until it is fully dissolved.

-

In a separate 600 mL beaker, prepare a mixture of approximately 40 g of crushed ice and 6.5 mL of concentrated hydrochloric acid.

-

Slowly pour the sulfanilic acid/sodium nitrite solution into the ice/hydrochloric acid mixture while stirring continuously. A fine, white precipitate of the diazonium salt will form. Maintain the temperature of this suspension between 0-5 °C in an ice bath.

Part B: Azo Coupling Reaction

-

In a separate beaker, dissolve 9.5 g of Pyrazolone T in 50 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt suspension to the cold solution of Pyrazolone T with constant, vigorous stirring.

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours. The formation of the yellow Tartrazine dye will be observed.

Part C: Isolation and Purification [3]

-

Heat the reaction mixture to boiling to ensure the complete dissolution of the dye.

-

"Salt out" the Tartrazine by adding approximately 25-50 g of sodium chloride, which decreases its solubility in the aqueous solution.[3] Continue heating until the salt dissolves.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

-

Collect the precipitated Tartrazine by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, saturated sodium chloride solution to remove impurities.

-

Dry the purified Tartrazine in a vacuum oven.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and characterization of Tartrazine.

| Parameter | Value | Reference |

| Synthesis | ||

| Typical Yield | 70-85% | General literature |

| Spectroscopic Data | ||

| UV-Vis λmax (in water) | 427 nm | [6] |

| UV-Vis λmax (acidic) | 214 nm, 258 nm, 430 nm | [7] |

| ¹H NMR (in D₂O/H₂O) | δ 7.54 (d, J = 8.5 Hz), 7.80 (d, J = 8.5 Hz), 7.85 (d, J = 9 Hz), 7.90 (d, J = 9 Hz) | [8] |

| Chromatographic Data | ||

| HPLC-UV Detection Wavelength | 430 nm | [7] |

| HPLC Recovery Rate | 98.1-106.6% | [9] |

| HPLC Limit of Detection (LOD) | 1.22 µg/L | [9] |

| HPLC Limit of Quantification (LOQ) | 3.71 µg/L | [9] |

| Purity | ||

| Total Colouring Matters (JECFA) | Not less than 85% | [10] |

Mandatory Visualizations

Synthesis Pathway of Tartrazine

Caption: Chemical synthesis pathway of Tartrazine.

Experimental Workflow for Tartrazine Synthesis

Caption: Experimental workflow for Tartrazine synthesis.

Analytical Characterization

The purity and identity of synthesized Tartrazine are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is the primary method for assessing the purity of Tartrazine and quantifying any impurities.[11] A common detection wavelength is 430 nm.[7]

-

UV-Visible Spectroscopy: The UV-Vis spectrum of Tartrazine in an aqueous solution exhibits a characteristic maximum absorption at approximately 427 nm, which is responsible for its yellow color.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of Tartrazine. The aromatic protons show characteristic signals in the downfield region of the spectrum.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Tartrazine molecule, such as the sulfonate, carboxylate, and azo groups.

Safety Considerations

The chemicals used in the synthesis of Tartrazine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Sulfanilic acid: May cause skin and eye irritation.

-

Sodium nitrite: Oxidizing agent and toxic if ingested.

-

Hydrochloric acid: Corrosive and causes severe skin burns and eye damage.

-

Pyrazolone T: May cause skin and eye irritation.

-

N,N-dimethylaniline (if used as a coupling agent in other azo dyes): Toxic by inhalation, in contact with skin, and if swallowed.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of Tartrazine via diazotization and azo coupling is a well-established and efficient process. This technical guide provides the necessary details for its replication in a laboratory setting, including comprehensive experimental protocols and analytical methods for characterization. For researchers and professionals, a thorough understanding of this synthesis is essential for quality control, regulatory compliance, and the exploration of novel applications for this widely utilized azo dye.

References

- 1. journal-editor.org [journal-editor.org]

- 2. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. UV-Vis Spectrum of Tartrazine (Yellow 5) | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. iranarze.ir [iranarze.ir]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. jchr.org [jchr.org]

"history and discovery of Tartrazine as a food dye"

An In-depth Technical Guide to the History and Discovery of Tartrazine as a Food Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartrazine (FD&C Yellow No. 5) is a synthetic lemon-yellow azo dye that has been a ubiquitous colorant in foods, pharmaceuticals, and cosmetics for over a century. Its discovery in the late 19th century was a direct result of the burgeoning field of synthetic organic chemistry, which utilized coal tar as a primary feedstock for novel compounds. This guide provides a technical overview of the history of Tartrazine, from its initial synthesis to its establishment as a regulated food additive. It includes detailed experimental protocols for its synthesis, toxicological assessment, and analytical quantification. Furthermore, it explores the molecular mechanisms associated with its known hypersensitivity reactions, offering a comprehensive resource for professionals in the chemical and biomedical sciences.

Discovery and Historical Context

Tartrazine was first synthesized in 1884 by the Swiss chemist Johann Heinrich Ziegler while working in the laboratories of the Bindschedler'sche Fabrik für chemische Industrie in Basel, Switzerland.[1] Ziegler's work was part of a broader European effort to investigate the chemical constituents of coal tar, a byproduct of coke production, for commercially valuable molecules.[1] The synthesis was patented and brought into production in Germany by BASF in 1885.[2] Ziegler's original findings and the manufacturing process were formally presented to the scientific community in the journal Chemische Berichte in 1887.[1]

Initially, Tartrazine was primarily employed as a stable and cost-effective dye for textiles, particularly wool and silk, where its acidic groups could form strong bonds with the amine groups in protein fibers.[1] It served as a synthetic replacement for "Indian yellow," a costly and ethically challenging pigment derived from the urine of cows fed exclusively on mango leaves.[1][3] By the 1890s, its application expanded into food and drug coloring.[4] The rise of industrial food production and the need for standardized, visually appealing products drove its adoption. This transition culminated in its formal regulation under the U.S. Federal Food, Drug, and Cosmetic Act of 1938, which established a system for certifying "coal-tar colors" as safe for consumption, designating Tartrazine as FD&C Yellow No. 5.

Chemical Properties and Synthesis

Tartrazine is chemically known as trisodium (B8492382) 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate. It is a water-soluble powder with a characteristic bright orange-yellow hue in its solid form.[5]

Physicochemical Data

The key quantitative properties of Tartrazine are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₉N₄Na₃O₉S₂ | [6] |

| Molar Mass | 534.37 g/mol | [7] |

| Solubility in Water | 20 g/100 mL (at 25°C) | [1] |

| Solubility in Glycerol | 18 g/100 mL (at 25°C) | [1] |

| λmax (in water) | ~427 nm | [7][8] |

| Acceptable Daily Intake (ADI) | 0 - 7.5 mg/kg body weight |

Chemical Synthesis Workflow

The industrial synthesis of Tartrazine is achieved through a diazo-coupling reaction. This process involves two primary steps: the diazotization of an aromatic amine followed by its coupling to an active methylene (B1212753) compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of an azo dye via diazo coupling, adapted for Tartrazine.

Materials:

-

Sulfanilic acid

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (Pyrazolone-T-sulfonic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Procedure:

-

Preparation of Sodium Sulfanilate Solution:

-

In a 250 mL Erlenmeyer flask, dissolve 2.5 g of anhydrous sodium carbonate in 100 mL of distilled water.

-

Add 8.0 g of sulfanilic acid monohydrate to the solution. Heat gently with stirring until all the acid dissolves.

-

Cool the resulting solution to room temperature.

-

-

Diazotization of Sulfanilic Acid:

-

To the sodium sulfanilate solution, add 3.0 g of sodium nitrite and stir until dissolved.

-

Cool the flask in an ice-water bath until the temperature is between 0-5°C.

-

Slowly, and with constant stirring, add 8.5 mL of concentrated HCl. The diazonium salt of sulfanilic acid should precipitate as a fine white solid. Maintain the temperature below 5°C.[9][10]

-

-

Preparation of Coupling Component Solution:

-

In a separate 400 mL beaker, dissolve an equimolar amount of Pyrazolone-T-sulfonic acid and 15 g of sodium carbonate in 100 mL of water.

-

Cool this solution in an ice bath to below 5°C.

-

-

Azo Coupling Reaction:

-

While stirring the pyrazolone solution vigorously, slowly add the cold suspension of diazotized sulfanilic acid.

-

A colored precipitate of Tartrazine will form. Continue to stir the mixture in the ice bath for 30 minutes to ensure the completion of the reaction. Maintain an alkaline pH throughout the coupling process.[11]

-

-

Isolation and Purification:

-

Heat the reaction mixture to boiling to dissolve the precipitate.

-

Add approximately 20 g of sodium chloride (NaCl) to "salt out" the dye. Stir until the NaCl is dissolved.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid Tartrazine product by vacuum filtration using a Büchner funnel.

-

Wash the product with a small amount of saturated NaCl solution to remove impurities.

-

Dry the purified Tartrazine in a drying oven.

-

Early Toxicological and Analytical Assessment

The widespread use of Tartrazine necessitated the development of methods for its safety assessment and detection in commercial products.

Toxicological Profile

Early toxicological studies focused on determining the acute toxicity of Tartrazine, typically by establishing the median lethal dose (LD₅₀). These studies were foundational in establishing its safety profile for regulatory agencies.

| Study Parameter | Species | Route | LD₅₀ Value | Reference(s) |

| Acute Oral LD₅₀ | Mouse | Oral | 12,750 mg/kg | [12] |

| Acute Oral LD₅₀ | Mouse | Oral | > 6,250 mg/kg | [13] |

| Acute Oral LD₅₀ | Rat | Oral | > 2,000 mg/kg | [8][12] |

| Acute Oral LD₅₀ | Rat | Oral | 11,250 mg/kg | [14] |

| Acute Intraperitoneal LD₅₀ | Rat | IP | 5,830 mg/kg | [14] |

Experimental Protocol: Acute Oral Toxicity Assessment (OECD Guideline 420)

Modern toxicological assessments follow standardized, ethical guidelines. The OECD 420 Fixed Dose Procedure is the current standard for evaluating acute oral toxicity and is presented here as the benchmark methodology.[12][14]

Objective: To determine the acute oral toxicity of a substance by identifying a dose range that produces evident toxicity but avoids mortality as an endpoint.

Methodology:

-

Animal Model: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used. Animals are caged individually and acclimated for at least 5 days before dosing.[12][15]

-

Sighting Study:

-

A single animal is dosed at a starting level (e.g., 300 mg/kg) based on existing data.

-

The animal is observed for signs of toxicity.

-

Depending on the outcome (no effect, toxic signs, or mortality), another animal is dosed sequentially at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg) until the dose for the main study is identified.[14][16]

-

-

Main Study:

-

Four additional animals are dosed at the level selected from the sighting study (for a total of 5 animals at that dose).

-

The substance is administered as a single dose via oral gavage. Animals are fasted prior to dosing.[12]

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

-

Intensive observation occurs for the first few hours post-dosing and then daily for a total of 14 days.[17]

-

-

Endpoint: The study allows for classification of the substance into a toxicity category based on the dose at which evident toxicity is observed, rather than calculating a precise LD₅₀. A gross necropsy is performed on all animals at the end of the study.[14]

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of Tartrazine in food and beverage matrices.[18][19]

Instrumentation & Reagents:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Tartrazine analytical standard.

-

0.45 µm membrane filters.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Tartrazine (e.g., 1000 µg/mL) in distilled water.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1.0, 10.0, 30.0, 50.0, 100.0 µg/mL).[4]

-

-

Sample Preparation (Beverage Sample):

-

Chromatographic Conditions:

-

Mobile Phase: Use a gradient elution, for example: 0-5 min at 95% A / 5% B; ramp to 55% A / 45% B over 10 min; return to initial conditions.[20]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Injection Volume: 10 µL.[4]

-

Detection Wavelength: 425-430 nm (or a wavelength suitable for simultaneous analysis if other dyes are present, e.g., 455 nm).[4][21]

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the prepared sample.

-

Quantify the amount of Tartrazine in the sample by comparing its peak area to the standard curve. The retention time for Tartrazine under these conditions is typically between 2.8 and 6.4 minutes.[4][20]

-

Molecular Mechanism of Hypersensitivity

While generally regarded as safe, Tartrazine is known to cause hypersensitivity reactions in a small subset of the population, particularly those with aspirin (B1665792) sensitivity.[7] The reactions, which include urticaria (hives) and asthma, are often described as "pseudoallergic" because their mechanism is not always a classic IgE-mediated immune response.[7] Research suggests one pathway for Tartrazine's effects involves the cholinergic nervous system.

Interaction with Muscarinic Acetylcholine (B1216132) Receptors

Studies using isolated guinea-pig ileum have shown that Tartrazine can induce smooth muscle contraction in a dose-dependent manner.[20] This effect was inhibited by atropine, a competitive antagonist of muscarinic acetylcholine receptors, but not by other blocking agents.[20] This indicates that Tartrazine acts, either directly or indirectly, upon these receptors.[18][20] Potentiation of the cholinergic signaling pathway may explain some of the physiological symptoms observed in sensitive individuals.[2][18]

References

- 1. iranarze.ir [iranarze.ir]

- 2. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Simultaneous Determination by HPLC-UV Vis of Tartrazine and Sunset Yellow in Soft Drinks Sold in Benin [scirp.org]

- 5. nsf-gov-resources.nsf.gov [nsf-gov-resources.nsf.gov]

- 6. journal-editor.org [journal-editor.org]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. studylib.net [studylib.net]

- 9. studylib.net [studylib.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. oecd.org [oecd.org]

- 13. Preparative separation of two subsidiary colors of FD&C Yellow No. 5 (Tartrazine) using spiral high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 15. oecd.org [oecd.org]

- 16. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. jchr.org [jchr.org]

Topic: Tartrazine Degradation Products and Their Toxicity

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tartrazine (FD&C Yellow No. 5 or E102) is a synthetic azo dye extensively used in food, pharmaceutical, and cosmetic industries. While the parent compound's toxicology is well-documented, the degradation of tartrazine through metabolic or environmental processes can yield byproducts with distinct and potentially greater toxicological profiles. The reductive cleavage of its azo bond, often mediated by gut microbiota, results in the formation of aromatic amines such as sulfanilic acid and other derivatives.[1] This technical guide provides a comprehensive analysis of tartrazine's degradation pathways, identifies its primary degradation products, and evaluates their associated toxicities. It includes detailed experimental protocols for degradation and toxicological studies, presents quantitative data in a structured format, and utilizes diagrams to illustrate key processes, serving as a critical resource for professionals in research and drug development.

Introduction: The Concern with Azo Dye Metabolism

Azo dyes are characterized by one or more azo groups (-N=N-). A significant toxicological concern arises from the metabolic reduction of these dyes, which cleaves the azo linkage to release potentially harmful aromatic amines.[2][3][4] This process is primarily carried out by azoreductases from anaerobic bacteria in the human intestine.[1][2] While the parent tartrazine molecule may have a low toxicity profile, its metabolites can be more hazardous.[2][5][6] Understanding the identity and biological effects of these degradation products is therefore essential for a complete safety assessment.

Tartrazine Degradation Pathways

The breakdown of tartrazine can be initiated through several mechanisms:

-

Microbial/Enzymatic Degradation: The primary pathway in humans involves the gut microbiota. Azoreductase enzymes cleave the azo bond, breaking the molecule into smaller aromatic amines.[2] Species such as Pseudomonas aeruginosa, a component of human intestinal microflora, have been shown to degrade tartrazine.[7]

-

Photocatalytic Degradation: Exposure to UV irradiation or natural sunlight, particularly in the presence of a catalyst like Titanium Dioxide (TiO2), can degrade tartrazine.[8][9][10][11] This process involves reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen that break down the dye's structure.[9] The efficiency of this degradation is influenced by factors like pH, catalyst concentration, and light intensity.[8][10][11]

-

Chemical Degradation: Other chemical processes can also break down tartrazine, although microbial degradation is the most relevant from a human metabolic standpoint.

Primary Degradation Products and Their Toxicological Profiles

The reductive cleavage of tartrazine primarily yields sulfanilic acid and an aminopyrazolone (B8391566) derivative. Secondary products, such as aniline, can also be formed.[2][12]

-

Sulfanilic Acid (4-aminobenzenesulfonic acid): This is a major metabolite of tartrazine.

-

Toxicity: It is generally considered to have low acute toxicity.[13][14] The oral LD50 in rats is greater than 2,000 mg/kg.[13][15] However, it is classified as a skin and eye irritant and may cause an allergic skin reaction.[13][15][16] Long-term exposure is not considered to cause serious damage to health based on available data.[13]

-

-

Aminopyrazolone Derivatives: This class of compounds is another primary product of tartrazine's azo bond cleavage.

-

Toxicity: There is a significant lack of specific toxicological data for the precise aminopyrazolone derivative formed from tartrazine. However, other pyrazolone (B3327878) compounds have been associated with adverse effects, including impaired consciousness and convulsions in cases of severe intoxication.[17] Safety data sheets for some aminopyrazolone solutions indicate potential reproductive toxicity, though this is often due to other components in the solution.[18] The general toxicological properties of this specific metabolite remain a critical knowledge gap.[19][20]

-

-

Aniline: Aniline can be produced from the degradation of some azo dyes.[2][12]

Data Presentation: Quantitative Toxicity Data

| Compound | CAS Number | LD50 (Oral, Rat) | Key Toxicological Endpoints |

| Sulfanilic Acid | 121-57-3 | > 2,000 mg/kg[13][15] | Causes serious eye irritation; Causes skin irritation; May cause an allergic skin reaction.[13][15][16] |

| Aniline | 62-53-3 | ~250 mg/kg | Susceptible to cause methemoglobinemia; Damages liver, kidneys; Probable carcinogen.[2][12] |

| Aminopyrazolone | N/A | Data not available | Insufficient data for specific tartrazine metabolite. Other pyrazolones can cause neurological symptoms in severe poisoning.[17] |

Experimental Protocols

Protocol for Photocatalytic Degradation of Tartrazine

Objective: To evaluate the degradation efficiency of tartrazine in an aqueous solution using a photocatalyst and identify the byproducts.

Materials:

-

Tartrazine solution (e.g., 20-25 ppm)[21]

-

Stirring plate

-

pH meter and adjustment solutions (e.g., HCl, NaOH)

-

0.45 µm syringe filters

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

-

Preparation: Prepare a 100 mL solution of tartrazine at the desired concentration (e.g., 25 ppm). Adjust the pH to the optimal level for the catalyst (e.g., pH 5).[21]

-

Catalyst Addition: Add a pre-determined amount of the photocatalyst (e.g., 1 g) to the solution.[21]

-

Equilibration: Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.

-

Photocatalysis: Expose the suspension to the light source (UV or solar) while continuously stirring.

-

Sampling: Withdraw aliquots (e.g., 3 mL) at regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes).[10]

-

Sample Processing: Immediately filter the aliquot through a 0.45 µm filter to remove the catalyst particles.

-

Degradation Monitoring: Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at tartrazine's maximum absorbance wavelength (~427 nm) to determine the concentration and calculate the degradation percentage over time.

-

Byproduct Identification: Analyze the samples from various time points using an HPLC-MS system to separate and identify the intermediate and final degradation products.

Protocol for In Vitro Mutagenicity Assessment (Ames Test)

Objective: To determine if tartrazine and its degradation products can induce point mutations in a bacterial model.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98 and TA100)

-

Test solutions: Tartrazine and its isolated degradation products at various concentrations.

-

Positive and negative controls.

-

S9 metabolic activation fraction (prepared from rat liver) and cofactor solution.

-

Molten top agar (B569324).

-

Minimal glucose agar plates.

Methodology:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Pre-incubation: In a test tube, add 0.1 mL of the Salmonella tester strain culture, 0.1 mL of the test compound dilution, and either 0.5 mL of phosphate (B84403) buffer (for tests without metabolic activation) or 0.5 mL of the S9 mix (for tests with metabolic activation).

-

Incubation: Gently vortex the tubes and pre-incubate at 37°C for 20-30 minutes.

-

Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex gently, and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.

-

Incubation: Allow the plates to solidify, then invert and incubate at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (his+) on each plate. A positive mutagenic response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count. The results for tartrazine itself and its degradation products have shown no mutagenic activity in this assay.[8]

Mandatory Visualizations

Caption: Metabolic degradation pathway of tartrazine.

References

- 1. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chimia.ch [chimia.ch]

- 5. Cytotoxic and mutagenic effects of the food additive tartrazine on eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 7. office2.jmbfs.org [office2.jmbfs.org]

- 8. Assessment of the breakdown products of solar/UV induced photolytic degradation of food dye tartrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FD&C Yellow No. 5 (tartrazine) degradation via reactive oxygen species triggered by TiO2 and Au/TiO2 nanoparticles exposed to simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iwaponline.com [iwaponline.com]

- 12. researchgate.net [researchgate.net]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. carlroth.com [carlroth.com]

- 16. ICSC 0569 - SULFANILIC ACID [inchem.org]

- 17. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cpachem.com [cpachem.com]

- 19. Aminopyrazolone | C3H3N3O | CID 136139871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

The Neurotoxic Effects of Tartrazine Exposure In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo neurotoxic effects of Tartrazine (FD&C Yellow No. 5), a widely used synthetic azo dye. Citing numerous preclinical studies, this document synthesizes the current understanding of Tartrazine-induced neurotoxicity, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This guide is intended to be a valuable resource for researchers investigating food additive safety, neurodevelopmental disorders, and therapeutic interventions.

Executive Summary

Tartrazine, an approved food colorant in many countries, has been the subject of growing concern regarding its potential adverse health effects, particularly its neurotoxicity.[1][2] In vivo studies utilizing various animal models have consistently demonstrated that Tartrazine exposure, even at or near the acceptable daily intake (ADI), can induce a range of neurobehavioral and neurochemical alterations.[3][4] The primary mechanisms implicated in Tartrazine's neurotoxicity include the induction of oxidative stress, neuroinflammation, and apoptosis.[5][6][7] This guide presents a detailed analysis of the key findings from these studies, offering a foundation for future research and risk assessment.

Quantitative Neurotoxicological Data

The following tables summarize the key quantitative findings from in vivo studies investigating the neurotoxic effects of Tartrazine. These tables are designed for easy comparison of experimental conditions and outcomes across different studies.

Table 2.1: Effects of Tartrazine on Oxidative Stress Markers in the Brain

| Animal Model | Brain Region(s) | Tartrazine Dose | Duration | Malondialdehyde (MDA) | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione Peroxidase (GPx) | Reduced Glutathione (GSH) | Reference |

| Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus, Cerebellum | 7.5 mg/kg b.w. | 40 days | Increased | Decreased | Decreased | Increased | Decreased | [3][8] |

| Mice Offspring | Cerebrum, Cerebellum, Medulla Oblongata | 2.5 & 5 mg/kg b.w. | Perinatal | Increased | Decreased | Not Assessed | Not Assessed | Decreased | [9] |

| Male Albino Rats | Brain | 500 mg/kg b.w. | 30 days | Increased | Not Assessed | Not Assessed | Decreased | Decreased | [4][6] |

| Zebrafish Embryos | Whole Body | 50 mg/L | Not Specified | Increased | Altered | Altered | Not Assessed | Altered | [5] |

| Male Rats | Cerebral Cortex, Cerebellum | 7.5 mg/kg b.w. | 4 weeks | Increased | Decreased | Decreased | Decreased | Decreased | [7] |

Table 2.2: Effects of Tartrazine on Neurotransmitters and Inflammatory Markers

| Animal Model | Brain Region(s) | Tartrazine Dose | Duration | Acetylcholinesterase (AChE) | GABA | Dopamine | IL-1β | IL-6 | TNF-α | Reference |

| Male Rats | Prefrontal Cortex, Hippocampus | 2, 6, 10 mg/kg (with Erythrosine) | Not Specified | Increased | Not Assessed | Not Assessed | Not Assessed | Not Assessed | Increased | [4] |

| Male Rats | Cerebral Cortex, Cerebellum | 7.5 mg/kg b.w. | 4 weeks | Increased | Increased | Decreased | Increased | Increased | Increased | [7] |

| Zebrafish Embryos | Whole Body | 50 mg/L | Not Specified | Altered | Not Assessed | Not Assessed | Increased | Not Assessed | Increased | [5] |

Table 2.3: Behavioral Alterations Observed Following Tartrazine Exposure

| Animal Model | Tartrazine Dose | Duration | Observed Behavioral Changes | Reference |

| Mice Offspring | 2.5 & 5 mg/kg b.w. | Perinatal | Increased locomotor activity, increased anxiety-like behavior | [9] |

| Rats | Not Specified | Not Specified | Hyperactivity, anxiety, depression-like behavior, impaired social interaction | |

| Rats | 2, 6, 10 mg/kg (with Erythrosine) | 6 weeks | Decreased locomotion and exploration, increased anxiety and depression-like behavior | [10] |

| Mice | 0.05%, 0.15%, 0.45% in diet | 3 generations | Altered exploratory behavior | [11] |

| Zebrafish Embryos | 50 mg/L | Not Specified | Altered thigmotaxis, touch response, and locomotion | [5] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key in vivo studies on Tartrazine neurotoxicity.

Animal Models and Tartrazine Administration

-

Animal Species: Wistar and Albino rats, and mice are the most commonly used mammalian models.[3][4][6][7][9] Zebrafish embryos have also been utilized to study developmental neurotoxicity.[5]

-

Age and Weight: Studies have used both weanling (21-day old) and adult rats.[3][7] Some studies have focused on perinatal exposure to assess developmental effects.[9]

-

Dosage: Doses have ranged from the acceptable daily intake (ADI) of 7.5 mg/kg body weight to higher doses of up to 700 mg/kg.[3][9]

-

Route and Duration of Administration: Oral gavage is the most common method of administration, with durations ranging from a few weeks to several months.[3][7] Some studies have also administered Tartrazine through the diet.[11]

Biochemical Assays

-

Oxidative Stress Markers:

-

Lipid Peroxidation (MDA): Assessed by measuring thiobarbituric acid reactive substances (TBARS). The principle of this assay is the reaction of MDA with thiobarbituric acid at high temperature and acidity to form a pink-colored complex, which is measured spectrophotometrically.

-

Antioxidant Enzymes (SOD, CAT, GPx): Activities are typically measured using spectrophotometric assays based on the ability of the enzyme to inhibit a specific reaction. For instance, SOD activity is often measured by its ability to inhibit the auto-oxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium.

-

Reduced Glutathione (GSH): The concentration of GSH is commonly determined using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product.

-

-

Neurotransmitter Analysis:

-

Acetylcholinesterase (AChE): Activity is measured based on the hydrolysis of acetylthiocholine (B1193921) to thiocholine, which then reacts with DTNB to produce a colored product.

-

GABA and Dopamine: Levels are typically quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

-

-

Inflammatory Cytokines (IL-1β, IL-6, TNF-α): Concentrations in brain tissue homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Behavioral Assessments

-

Locomotor Activity: Often assessed using an open-field test, where parameters such as the number of squares crossed and rearing frequency are recorded.[9][10]

-

Anxiety-Like Behavior: Evaluated using tests such as the elevated plus-maze and the light-dark box.

-

Depression-Like Behavior: Commonly assessed using the forced swim test and the tail suspension test, where immobility time is measured.[10]

-

Learning and Memory: Can be evaluated using various maze-based tasks, such as the Morris water maze.

Histopathological Examination

-

Tissue Preparation: Animals are euthanized, and their brains are dissected and fixed in 10% formalin. The tissues are then dehydrated, cleared, and embedded in paraffin.

-

Staining: Thin sections of the brain tissue are cut and stained with Hematoxylin and Eosin (H&E) for general morphological examination.

-

Microscopic Analysis: The stained sections are examined under a light microscope to identify histopathological changes such as neuronal degeneration, necrosis, apoptosis, and inflammatory cell infiltration.[6][12]

Signaling Pathways and Mechanisms of Neurotoxicity

The following diagrams illustrate the key signaling pathways implicated in Tartrazine-induced neurotoxicity.

Oxidative Stress and Apoptosis Pathway

Caption: Tartrazine-induced oxidative stress and apoptosis.

Neuroinflammation Pathway

Caption: Tartrazine-induced neuroinflammatory cascade.

Experimental Workflow for In Vivo Neurotoxicity Assessment

Caption: A typical experimental workflow for Tartrazine neurotoxicity studies.

Conclusion and Future Perspectives

The in vivo evidence presented in this technical guide strongly suggests that Tartrazine exposure can lead to significant neurotoxic effects, primarily through the induction of oxidative stress and neuroinflammation. These molecular changes manifest as a variety of behavioral alterations in animal models. While the existing data provides a solid foundation, further research is warranted to:

-

Elucidate the precise molecular targets of Tartrazine and its metabolites in the brain.

-

Investigate the long-term consequences of developmental exposure to Tartrazine.

-

Explore potential protective strategies and therapeutic interventions to mitigate Tartrazine-induced neurotoxicity.

-

Conduct more studies at doses relevant to human exposure levels to refine risk assessments.

This guide serves as a critical resource for the scientific community to advance our understanding of the neurotoxic potential of Tartrazine and to inform public health policies regarding its use in food and pharmaceutical products.

References

- 1. mdpi.com [mdpi.com]

- 2. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tartrazine induced neurobiochemical alterations in rat brain sub-regions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Safety of tartrazine in the food industry and potential protective factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic azo-dye, Tartrazine induces neurodevelopmental toxicity via mitochondria-mediated apoptosis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. Analysis of Melatonin-Modulating Effects Against Tartrazine-Induced Neurotoxicity in Male Rats: Biochemical, Pathological and Immunohistochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tartrazine induced neurobiochemical alterations in rat brain sub-regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Involvement of striatal oxido-inflammatory, nitrosative and decreased cholinergic activity in neurobehavioral alteration in adult rat model with oral co-exposure to erythrosine and tartrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

The Light-Induced Fate of Tartrazine: An In-depth Technical Guide to its Photostability and Degradation Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and degradation kinetics of Tartrazine (E102), a widely used synthetic azo dye. Understanding the light-induced degradation of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical and food products. This document synthesizes key research findings on the experimental methodologies used to assess its photostability, the kinetic parameters governing its degradation, and the underlying chemical pathways.

Introduction to Tartrazine and Photostability

Tartrazine (Trisodium 1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-5-pyrazolone-3-carboxylate) is an azo dye extensively used in food, drug, and cosmetic industries to impart a yellow color.[1] Despite its widespread use, Tartrazine is known to be susceptible to degradation upon exposure to light, which can lead to the loss of color and the formation of potentially harmful breakdown products.[2] The study of its photostability is therefore crucial for formulation development, stability testing, and risk assessment. The degradation process is often complex, influenced by a variety of environmental factors, and can proceed through different mechanisms.

Degradation Kinetics of Tartrazine

The photodegradation of Tartrazine predominantly follows pseudo-first-order kinetics under various experimental conditions, including photocatalysis and advanced oxidation processes (AOPs).[3][4][5] This indicates that the rate of degradation is directly proportional to the concentration of Tartrazine.

Factors Influencing Degradation Rate

Several factors significantly influence the rate of Tartrazine photodegradation:

-

pH: The pH of the solution plays a critical role. For instance, in photocatalytic degradation using ZnO and (Ce, Ag) co-doped ZnO, the degradation percentage of Tartrazine increases with pH, reaching a maximum at pH 9.0.[6][7]

-

Catalyst Type and Dosage: The choice and concentration of a photocatalyst are crucial. Studies have shown that (Ce, Ag) co-doped ZnO is more efficient than pure ZnO, achieving 98.91% degradation compared to 44.82% for pure ZnO under specific conditions.[6] For TiO2, the degradation rate is influenced by the catalyst concentration, with an optimal dose observed.[3][8] Increasing the catalyst dose beyond the optimum can lead to decreased degradation due to light scattering and agglomeration of catalyst particles.[6]

-

Initial Dye Concentration: Higher initial concentrations of Tartrazine generally lead to a decrease in the degradation rate.[6] This is attributed to the increased absorption of light by the dye molecules, which reduces the photons reaching the catalyst surface, and the limited availability of reactive oxygen species.[6]

-

Presence of Oxidizing Agents: The addition of hydrogen peroxide (H₂O₂) significantly accelerates the photodegradation of Tartrazine in AOPs like the UV/H₂O₂ and photo-Fenton processes.[4][5][9] H₂O₂ acts as a source of highly reactive hydroxyl radicals (•OH) upon UV irradiation.

-

Temperature: The rate of degradation can be influenced by temperature, with an optimal temperature identified in some studies.[10][11]

Quantitative Kinetic Data

The following tables summarize the quantitative data from various studies on Tartrazine photodegradation, providing a comparative view of the degradation efficiencies and kinetic parameters under different conditions.

Table 1: Photocatalytic Degradation of Tartrazine

| Catalyst | Light Source | Initial Tartrazine Conc. | Catalyst Dose | pH | Degradation (%) | Time (min) | Rate Constant (k) | Reference |

| ZnO | Sunlight | 10 mg/L | 1 g/L | 6.0 | 44.82 | 90 | - | [6] |

| (Ce, Ag) co-doped ZnO | Sunlight | 10 mg/L | 1 g/L | 6.0 | 98.91 | 90 | - | [6] |

| TiO₂ | UV | 75 mg/L | 500 mg/L | - | - | - | 3.4 x 10⁻³ min⁻¹ | [3] |

| Cu-SiNWs (high conc.) | UV | - | - | - | 67.45 | 200 | - | [12] |

| TiO₂ Nanospheres | UV | 5 ppm | 0.2 g/L | - | 100 | 150 | - | [13][14] |

| TiO₂ Nanospheres | Visible | 5 ppm | 0.2 g/L | - | 57 | 180 | - | [13][14] |

Table 2: Advanced Oxidation Processes (AOPs) for Tartrazine Degradation

| Process | Initial Tartrazine Conc. | H₂O₂ Conc. | Fe²⁺ Conc. | pH | Degradation (%) | Time (min) | Rate Constant (k) | Reference |

| UV/H₂O₂ | 1.035 x 10⁻⁵ M | 4.14 x 10⁻⁴ M | - | - | 90 | - | 7.91 x 10⁻⁴ s⁻¹ | [4][11][15] |

| H₂O₂/UV | - | - | - | - | 25.44 | - | 0.002 min⁻¹ | [4] |

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | 1.035 x 10⁻⁵ M | 6 x 10⁻⁴ M | 8.28 x 10⁻⁵ M | 3 | - | - | - | [10] |

| H₂O₂ (1%) | 25 mg/L | 1% | - | - | 99 | 80 | - | [5] |

Experimental Protocols for Photostability Assessment

A standardized approach is essential for reliably evaluating the photostability of Tartrazine. The following sections detail the common methodologies employed in research.

Materials and Reagents

-

Tartrazine: Analytical grade standard.

-

Photocatalysts: Commercially available or synthesized catalysts such as TiO₂ (e.g., Degussa P25), ZnO, or modified catalysts.[3][6][16]

-

Oxidizing Agents: Hydrogen peroxide (30% w/v).

-

pH Adjustment: Nitric acid (HNO₃) and sodium hydroxide (B78521) (NaOH) solutions.

-

Solvents: Ultrapure water.

Photoreactor Setup

A typical experimental setup for photolysis studies consists of a photoreactor equipped with a light source.[5][17] The reactor vessel is often made of borosilicate or quartz glass to allow for the transmission of UV and visible light. The solution is typically stirred continuously to ensure homogeneity. For photocatalytic studies, the catalyst is suspended in the Tartrazine solution. Samples are withdrawn at regular intervals for analysis.

-

Light Sources:

Analytical Methods

The degradation of Tartrazine is monitored by measuring the decrease in its concentration over time.

-

UV-Visible Spectrophotometry: This is a widely used, rapid, and cost-effective method.[18][19][20] The concentration of Tartrazine is determined by measuring the absorbance at its maximum absorption wavelength (λmax), which is approximately 428 nm.[10][12]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides higher specificity and sensitivity and is used for both quantification of Tartrazine and identification of its degradation products.[1][18][19][21] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile.[5]

Degradation Product Analysis

Identifying the by-products of Tartrazine degradation is crucial for a complete safety assessment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used to separate, identify, and quantify the degradation products.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to analyze volatile degradation products.[16][22]

Degradation Pathways and Mechanisms

The photodegradation of Tartrazine involves the cleavage of its molecular structure, particularly the azo bond (-N=N-), which acts as the primary chromophore.[12]

Photocatalytic Degradation Mechanism

In the presence of a semiconductor photocatalyst like TiO₂ or ZnO, the degradation process is initiated by the absorption of photons with energy greater than the bandgap of the semiconductor.[6][23] This generates electron-hole pairs. The photogenerated holes can directly oxidize the Tartrazine molecules adsorbed on the catalyst surface. More importantly, the holes can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that non-selectively attack and degrade the Tartrazine molecule.[6][7]

Advanced Oxidation Processes (AOPs)

In processes like UV/H₂O₂, the photolysis of hydrogen peroxide generates hydroxyl radicals, which are the primary species responsible for the oxidation and degradation of Tartrazine.[9][15] In the photo-Fenton process, the reaction between Fe²⁺ and H₂O₂ (Fenton's reagent) is enhanced by UV irradiation, leading to a higher production rate of hydroxyl radicals.

Identified Degradation Products

Studies have identified several breakdown products of Tartrazine, confirming the cleavage of the azo bond.[2] For example, one identified degradation product is sodium 2-aminobenzenesulfonate.[24] The formation of various aromatic intermediates is expected, which may undergo further oxidation to smaller organic molecules and eventually mineralize to CO₂, H₂O, and inorganic ions.[22]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in Tartrazine photostability studies.

Caption: A typical experimental workflow for assessing the photostability of Tartrazine.

Caption: The photocatalytic degradation pathway of Tartrazine.

Conclusion

The photostability of Tartrazine is a critical parameter with significant implications for product quality and safety. Its degradation is influenced by a multitude of factors, and the process generally follows pseudo-first-order kinetics. Advanced oxidation processes and photocatalysis have proven to be effective methods for its degradation. A thorough understanding of the experimental protocols, kinetic parameters, and degradation pathways, as outlined in this guide, is essential for researchers and professionals in the food and pharmaceutical industries to develop stable formulations and ensure regulatory compliance. Further research focusing on the toxicological profiles of the degradation products is warranted to conduct comprehensive risk assessments.

References

- 1. A Review of Extraction and Analytical Methods for the Determination of Tartrazine (E 102) in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the breakdown products of solar/UV induced photolytic degradation of food dye tartrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. iwaponline.com [iwaponline.com]

- 7. iwaponline.com [iwaponline.com]

- 8. researchgate.net [researchgate.net]

- 9. Tartrazine UV/H2O2 Photodegradation Kinetics | PDF | Hydrogen Peroxide | Ultraviolet–Visible Spectroscopy [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rroij.com [rroij.com]

- 13. Photocatalytic Degradation of Tartrazine and Naphthol Blue Black Binary Mixture with the TiO2 Nanosphere under Visible Light: Box-Behnken Experimental Design Optimization and Salt Effect [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics of tartrazine photodegradation by UV/H2O2 in aqueous solution | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. iranarze.ir [iranarze.ir]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. office2.jmbfs.org [office2.jmbfs.org]

Tartrazine as an Environmental Contaminant: A Technical Guide to its Fate and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tartrazine (E102), a widely used synthetic azo dye, as an emerging environmental contaminant. It details its sources, environmental fate, and the methodologies used to study its degradation and ecotoxicological impact. This document is intended to serve as a resource for professionals in environmental science, toxicology, and drug development who are investigating the environmental implications of food and pharmaceutical additives.

Introduction to Tartrazine Contamination

Tartrazine is a synthetic lemon-yellow azo dye extensively used in the food, beverage, pharmaceutical, and cosmetic industries.[1] Its high water solubility and widespread use contribute to its release into the environment through industrial effluents.[2][3] The presence of tartrazine in aquatic ecosystems is a growing concern due to its potential toxicity to aquatic organisms and its recalcitrant nature, making it resistant to conventional wastewater treatment methods.[4][5]

Environmental Fate of Tartrazine

The environmental persistence of tartrazine is influenced by various physical, chemical, and biological factors. While it is generally resistant to biodegradation in conventional activated sludge processes, it can be degraded under specific conditions.[6]

2.1. Abiotic Degradation

-

Photodegradation: Tartrazine can be degraded by photolysis when exposed to sunlight, although the process can be slow in distilled water, with a reported half-life of 300 days.[6] The degradation rate can be significantly enhanced by photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV or solar irradiation.[7][8] Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals, such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), have also been shown to be highly effective in degrading tartrazine.[9]

-

Chemical Degradation: Advanced oxidation processes are a key chemical degradation pathway. The efficiency of these processes is influenced by factors such as pH, catalyst concentration, and the concentration of oxidizing agents like hydrogen peroxide (H₂O₂).[10][11]

2.2. Biotic Degradation

-

Microbial Degradation: Certain microorganisms, including bacteria like Pseudomonas aeruginosa, have demonstrated the ability to decolorize and degrade tartrazine.[12][13] This process often involves the enzymatic cleavage of the azo bond (-N=N-) by azoreductases, leading to the formation of aromatic amines.[13] The efficiency of microbial degradation is dependent on factors such as pH, temperature, and the presence of co-substrates.[14]

2.3. Transformation Products

The degradation of tartrazine, through both abiotic and biotic pathways, can lead to the formation of various transformation products. A key step in the degradation is the cleavage of the azo bond, which results in the formation of aromatic amines, such as sulfanilic acid and aminopyrazolone.[12][15] One identified biodegradation product is Sodium 2-aminobenzenesulfonate.[12] The toxicity of these degradation products can sometimes be higher than that of the parent tartrazine molecule, posing a continued environmental risk.[12]

Ecotoxicological Effects

Tartrazine has been shown to exert toxic effects on various aquatic organisms. Studies on zebrafish (Danio rerio) have revealed that exposure to tartrazine can lead to developmental abnormalities, including cardiac edema, yolk sac edema, and spinal defects.[4][16]

3.1. Mechanisms of Toxicity

-

Oxidative Stress: A primary mechanism of tartrazine toxicity is the induction of oxidative stress.[17][18] Tartrazine exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system in organisms.[18] This results in increased lipid peroxidation and a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[11][17]

-

Disruption of Signaling Pathways: Research suggests that tartrazine can interfere with crucial cellular signaling pathways. For instance, it has been shown to affect the Rho family of GTPases, which are key regulators of the actin cytoskeleton and are involved in processes like cell migration and proliferation.[19] Disruption of these pathways can explain some of the observed developmental toxicities.

Data Summary

The following tables summarize quantitative data from various studies on the degradation and ecotoxicity of tartrazine.

Table 1: Efficiency of Tartrazine Degradation by Advanced Oxidation Processes (AOPs)

| AOP Method | Initial Tartrazine Concentration | Catalyst/Reagent Concentration | pH | Reaction Time | Degradation Efficiency (%) | Reference |

| UV/H₂O₂ | 100 ppm | 300 ppm H₂O₂ | Not specified | < 6 min | ~100% | [10] |

| US/H₂O₂ | 100 ppm | 300 ppm H₂O₂ | Not specified | 60 min | ~70% | [10] |

| Photo-Fenton (UV-C) | 1.035 × 10⁻⁵ M | 8.28 × 10⁻⁵ M Fe²⁺, 6 × 10⁻⁴ M H₂O₂ | 3 | 2 h | Not specified (80% TOC removal) | [9] |

| O₃/Fenton | 50 mg/dm³ | 1 mg Fe²⁺, 15 µL H₂O₂ | 5.5 | 30 min | 79.4% | [6] |

| US/UV/Fenton | 10 ppm | Not specified | 3 | Not specified | 93.11% | [9] |

Table 2: Efficiency of Tartrazine Degradation by Photocatalysis

| Photocatalyst | Initial Tartrazine Concentration | Catalyst Dose | pH | Irradiation Time | Degradation Efficiency (%) | Reference |

| TiO₂ | 50 mg/L | 500 mg/L | Not specified | Not specified | Not specified (Rate: 3.4×10⁻³ min⁻¹) | [7] |

| (Ce, Ag) co-doped ZnO | 10 mg/L | 1 g/L | 6.0 | 90 min | 98.91% | [8][20] |

| CuO nanostructures | 3 × 10⁻⁵ M | 20 mg / 100 mL | Neutral | 4 h | 90% | [21] |

| LaFeO₃/ZnO | 10 mg/L | 3 g/L | Not specified | 3 h | 84% | [22] |

| Iron-Doped Biochar | 25 ppm | 1 g | 5 | 40 h | 93.45% | [23] |

Table 3: Ecotoxicity of Tartrazine in Zebrafish (Danio rerio)

| Exposure Concentration | Duration | Observed Effects | Reference |

| 50 mg/L | Not specified | Disruption of neural development | [16] |

| 50 mg/L and 500 mg/L | 21 days (adults) | Increased embryo malformations and larval mortality in offspring | [24] |

| 5 to 50 mM | Not specified | Hatching difficulty, cardiac edema, decreased heart rate, yolk sac edema, spinal defects | [16] |

| ≥10 mM | 7 days | Deformities, edema, cardiovascular dysfunctions, delayed hatching, increased mortality | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and degradation of tartrazine.

5.1. Protocol for Quantification of Tartrazine in Water Samples by HPLC-UV/Vis

This protocol is adapted from methods described for the analysis of tartrazine in soft drinks and can be modified for environmental water samples.[13][17][26]

-

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 125 mm × 4.6 mm, 5 µm particle size).

-

-

2. Reagents and Standards:

-

Acetonitrile (B52724) (HPLC grade).

-

Ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mmol/L, pH 6.8).

-

Tartrazine analytical standard.

-

Milli-Q water.

-

Stock solution of tartrazine (e.g., 1 mg/mL in water).

-

Working standard solutions prepared by serial dilution of the stock solution (e.g., 1.0 to 100.0 µg/mL).

-

-

3. Sample Preparation:

-

Collect water samples in clean glass bottles.

-

If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

-

For samples with high organic matter content, a solid-phase extraction (SPE) clean-up step may be necessary.

-

-

4. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer. For example, a gradient program can be set as described in Agbokponto et al. (2022).[13]

-

Flow Rate: 1 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 425-455 nm (maximum absorbance of tartrazine).[13][17]

-

-

5. Analysis and Quantification:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the tartrazine peak in the chromatograms based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the concentration of tartrazine in the samples by interpolating their peak areas on the calibration curve.

-

5.2. Protocol for Photocatalytic Degradation of Tartrazine using ZnO